molecular formula C8H7ClF2 B11720858 1-(Chloromethyl)-2,5-difluoro-4-methylbenzene

1-(Chloromethyl)-2,5-difluoro-4-methylbenzene

Cat. No.: B11720858
M. Wt: 176.59 g/mol
InChI Key: LTQRIGVRQSXSIK-UHFFFAOYSA-N
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Description

1-(Chloromethyl)-2,5-difluoro-4-methylbenzene is an organic compound with the molecular formula C8H7ClF2 It is a derivative of benzene, where the benzene ring is substituted with a chloromethyl group, two fluorine atoms, and a methyl group

Preparation Methods

The synthesis of 1-(Chloromethyl)-2,5-difluoro-4-methylbenzene typically involves the chloromethylation of 2,5-difluoro-4-methylbenzene. One common method includes the reaction of 2,5-difluoro-4-methylbenzene with formaldehyde and hydrochloric acid in the presence of a Lewis acid catalyst such as zinc chloride (ZnCl2) or aluminum chloride (AlCl3). The reaction proceeds under acidic conditions, where the formaldehyde is protonated, making the carbon more electrophilic and facilitating the attack by the aromatic ring .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and more efficient catalysts to increase yield and reduce production costs.

Chemical Reactions Analysis

1-(Chloromethyl)-2,5-difluoro-4-methylbenzene undergoes various types of chemical reactions, including:

    Substitution Reactions: The chloromethyl group can be substituted by nucleophiles such as hydroxide ions, amines, or thiols, leading to the formation of corresponding alcohols, amines, or thioethers.

    Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or aldehydes, depending on the oxidizing agent used.

    Reduction Reactions: Reduction of the chloromethyl group can yield the corresponding methyl derivative.

Common reagents and conditions used in these reactions include sodium hydroxide (NaOH) for substitution, potassium permanganate (KMnO4) for oxidation, and hydrogen gas (H2) with a palladium catalyst for reduction .

Scientific Research Applications

1-(Chloromethyl)-2,5-difluoro-4-methylbenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(Chloromethyl)-2,5-difluoro-4-methylbenzene in various reactions involves the electrophilic nature of the chloromethyl group, which makes it susceptible to nucleophilic attack. The presence of fluorine atoms increases the electron-withdrawing effect, further enhancing the electrophilicity of the chloromethyl group. This facilitates various substitution and addition reactions, making the compound a versatile intermediate in organic synthesis .

Comparison with Similar Compounds

1-(Chloromethyl)-2,5-difluoro-4-methylbenzene can be compared with other similar compounds such as:

    1-(Chloromethyl)-4-fluorobenzene: This compound has only one fluorine atom, making it less electron-withdrawing compared to this compound.

    1-(Chloromethyl)-2,4-difluorobenzene: Similar to our compound but lacks the methyl group, which can influence its reactivity and physical properties.

    1-(Chloromethyl)-2,5-dichlorobenzene:

These comparisons highlight the unique properties of this compound, particularly its increased electrophilicity and potential for diverse chemical transformations.

Properties

Molecular Formula

C8H7ClF2

Molecular Weight

176.59 g/mol

IUPAC Name

1-(chloromethyl)-2,5-difluoro-4-methylbenzene

InChI

InChI=1S/C8H7ClF2/c1-5-2-8(11)6(4-9)3-7(5)10/h2-3H,4H2,1H3

InChI Key

LTQRIGVRQSXSIK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1F)CCl)F

Origin of Product

United States

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